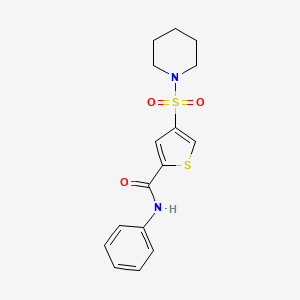

![molecular formula C15H18ClN5S B5515366 N-[2-(5-chloro-4-methyl-1,3-thiazol-2-yl)ethyl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5515366.png)

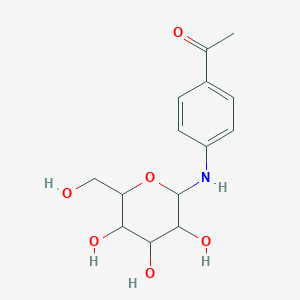

N-[2-(5-chloro-4-methyl-1,3-thiazol-2-yl)ethyl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds typically involves multiple steps, including chlorination, aminisation, and other chemical reactions to achieve the desired molecular structure. For example, Lu et al. (2015) synthesized a structurally similar compound using chlorination and aminisation starting from precursors like diols and further confirmed the structure through various analytical methods such as IR, 1H NMR, and X-ray diffraction (Lu Jiu-fu et al., 2015).

Molecular Structure Analysis

The molecular structure of such compounds is typically confirmed using techniques like X-ray crystallography. The crystal structure can reveal the spatial arrangement of atoms and the presence of specific functional groups, providing insights into the compound's chemical behavior and interactions (Lu Jiu-fu et al., 2015).

科学的研究の応用

Antitumor and Antimicrobial Activities

Research has demonstrated the potential of pyrazolo[1,5-a]pyrimidine derivatives in antitumor and antimicrobial applications. For instance, novel N-arylpyrazole-containing enaminones have been synthesized and evaluated for their cytotoxic effects against human breast cell line (MCF-7) and liver carcinoma cell line (HEPG2), showing inhibition effects comparable to those of 5-fluorouracil. Additionally, some of these compounds have shown antimicrobial activity, suggesting a broad spectrum of potential biological applications S. Riyadh, 2011.

Regioselective Synthesis

Research has focused on the regioselective synthesis of pyrazolo[1,5-a]pyrimidine derivatives, which is crucial for the development of compounds with specific biological activities. A study demonstrated the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides, showcasing the versatility of these compounds in chemical synthesis and the potential for targeted therapeutic applications Miha Drev et al., 2014.

Antitrypanosomal and Antimicrobial Properties

Pyrazolo[1,5-a]pyrimidines have been identified for their antitrypanosomal activity, a property that could be leveraged in the development of new treatments for trypanosomiasis. These compounds have also been recognized for their antimicrobial properties, further highlighting the potential pharmaceutical applications of these derivatives Nadia A. Abdelriheem et al., 2017.

Tuberculostatic Activity

A study on the structural analogs of pyrazolo[1,5-a]pyrimidines revealed their potential as antituberculous agents. Through the synthesis of various derivatives and evaluation of their tuberculostatic activity, researchers have explored the structure-activity relationships that contribute to the efficacy of these compounds against tuberculosis Y. Titova et al., 2019.

Dual-Action Hypoglycemic Agents

In the realm of diabetes research, novel N-(pyrimidin-4-yl)thiazol-2-amine derivatives have been synthesized and evaluated as glucokinase activators. One compound in particular demonstrated significant efficacy as a dual-acting hypoglycemic agent, activating both glucokinase and PPARγ, which underscores the therapeutic potential of these derivatives in managing blood glucose levels Huihui Song et al., 2011.

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[2-(5-chloro-4-methyl-1,3-thiazol-2-yl)ethyl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClN5S/c1-8-7-12(21-15(18-8)9(2)10(3)20-21)17-6-5-13-19-11(4)14(16)22-13/h7,17H,5-6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMSBAVYPLKGGIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=NN2C(=C1)NCCC3=NC(=C(S3)Cl)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(5-chloro-4-methyl-1,3-thiazol-2-yl)ethyl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(dimethylamino)methylene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5515299.png)

![N-(5-methyl-3-isoxazolyl)-4-[(2-pyridinylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5515314.png)

![(4aS*,7aR*)-1-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-4-(cyclopropylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5515321.png)

![4-[(anilinocarbonyl)amino]-N-methylbenzamide](/img/structure/B5515326.png)

![2-[5-(dimethylamino)-2,4-pentadienoyl]-6-[3-(dimethylamino)-2-propen-1-ylidene]cyclohexanone](/img/structure/B5515351.png)

![4-{[(2-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5515352.png)

![3-[1-(4-hydroxyphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5515358.png)

![1-[(dimethylamino)sulfonyl]-N-(2,2,7-trimethyl-3,4-dihydro-2H-chromen-4-yl)-3-piperidinecarboxamide](/img/structure/B5515389.png)

![N'-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-1,3-benzodioxole-5-carbohydrazide](/img/structure/B5515395.png)